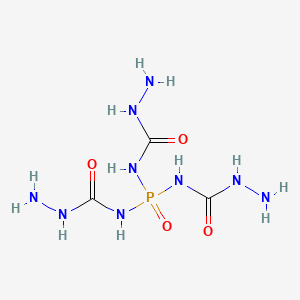
4,4',4''-Phosphinylidynetrisemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
The synthesis of 4,4’,4’'-phosphinylidynetrissemicarbazide involves specific reaction conditions and reagents. The preparation methods typically include the reaction of semicarbazide with phosphorous oxychloride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a specific range to ensure the formation of the desired product. Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
4,4’,4’'-phosphinylidynetrissemicarbazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of phosphinylidynetrissemicarbazide derivatives with different functional groups .
Applications De Recherche Scientifique
4,4’,4’'-phosphinylidynetrissemicarbazide has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. In biology, it may be used in studies involving enzyme inhibition and protein interactions. In medicine, the compound is investigated for its potential therapeutic properties, including its role as an anticancer agent. In industry, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4,4’,4’'-phosphinylidynetrissemicarbazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The molecular pathways involved in these effects include the inhibition of key signaling pathways that regulate cell growth and survival .
Comparaison Avec Des Composés Similaires
4,4’,4’‘-phosphinylidynetrissemicarbazide can be compared with other similar compounds, such as phosphinylidynetrissemicarbazide derivatives and other semicarbazide-based compounds. These compounds share similar chemical structures but may differ in their reactivity and applications. The uniqueness of 4,4’,4’'-phosphinylidynetrissemicarbazide lies in its specific phosphinylidynetrissemicarbazide moiety, which imparts distinct chemical and biological properties. Similar compounds include semicarbazide, hydrazine derivatives, and other phosphorous-containing compounds .
Propriétés
Numéro CAS |
14795-54-1 |
|---|---|
Formule moléculaire |
C3H12N9O4P |
Poids moléculaire |
269.16 g/mol |
Nom IUPAC |
1-amino-3-bis(hydrazinecarbonylamino)phosphorylurea |
InChI |
InChI=1S/C3H12N9O4P/c4-7-1(13)10-17(16,11-2(14)8-5)12-3(15)9-6/h4-6H2,(H6,7,8,9,10,11,12,13,14,15,16) |
Clé InChI |
SIAAKBMRNYIHJY-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(NN)NP(=O)(NC(=O)NN)NC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


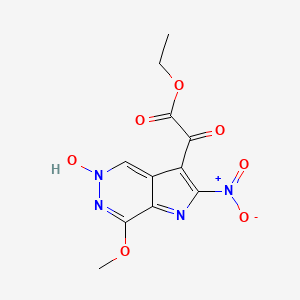
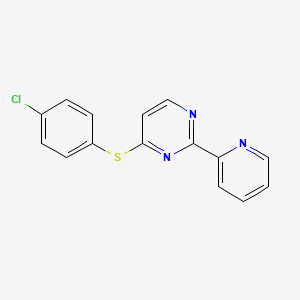
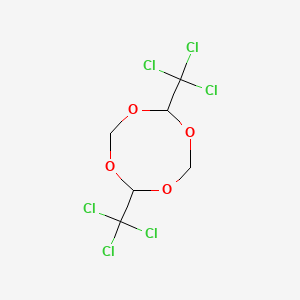
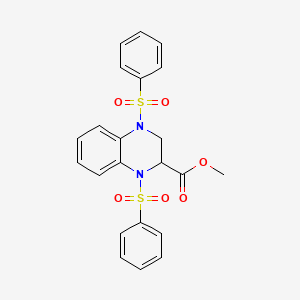
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
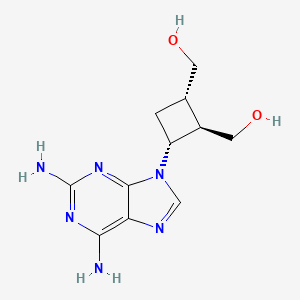
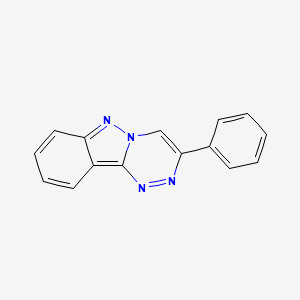
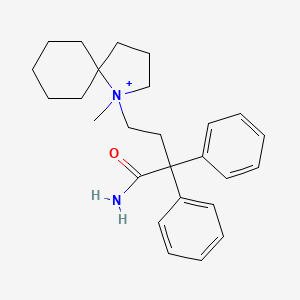
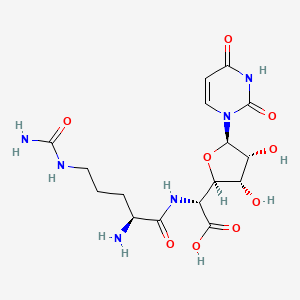
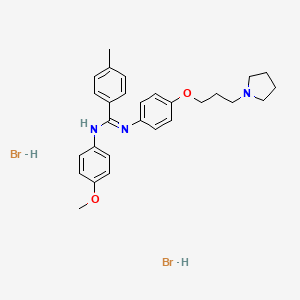
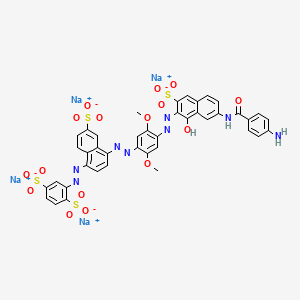


![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
